6-Phenyl-2-azaspiro[3.3]heptane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-phenyl-2-azaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-4-10(5-3-1)11-6-12(7-11)8-13-9-12/h1-5,11,13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMJOTVWOWIIOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fsp3-Rich Spirocyclic Building Blocks: Escaping Flatland in Modern Drug Discovery
[1]
Executive Summary
The historical reliance on flat, aromatic-heavy scaffolds in drug discovery has contributed to high attrition rates due to poor solubility, metabolic instability, and off-target promiscuity.[1] This guide analyzes the strategic integration of Fsp3-rich spirocyclic building blocks —rigid, three-dimensional scaffolds that bridge the gap between fragment-based screening and late-stage lead optimization.[1] By increasing the fraction of sp3-hybridized carbons (Fsp3), researchers can access novel intellectual property (IP) space while optimizing physicochemical properties without sacrificing potency.[1]
The Scientific Imperative: Fsp3 and Clinical Success
The "Escape from Flatland" Paradigm
In 2009, Lovering et al. published a seminal analysis demonstrating that higher saturation (Fsp3) correlates with increased clinical success.[1][2][3] Flat, aromatic compounds often suffer from "molecular obesity"—high lipophilicity (LogP) and poor solubility—leading to non-specific binding and toxicity.[1]
-
Fsp3 Definition:
-
Target Metric: Clinical candidates typically exhibit an Fsp3 > 0.47, whereas early discovery hits often average < 0.36.[1]
Why Spirocycles?
Spirocycles (two rings fused at a single quaternary carbon) offer a unique solution.[1] Unlike flexible alkyl chains, spirocycles maintain structural rigidity , positioning pharmacophores along defined vectors similar to aromatic rings, but with the physicochemical benefits of saturation.[1]
Table 1: Comparative Metrics – Aromatic vs. Spirocyclic Scaffolds
| Feature | Flat Aromatic (e.g., Phenyl) | Spirocyclic Scaffold (e.g., Spiro[3.3]heptane) | Impact on Drugability |
| Geometry | Planar (2D) | Orthogonal/Twisted (3D) | Access to novel binding pockets.[1] |
| Solubility | Low (High Lattice Energy) | High (Disrupted Crystal Packing) | Improved formulation & bioavailability.[1] |
| Metabolic Stability | Prone to CYP450 oxidation | Blocked metabolic soft spots | Longer half-life ( |
| Exit Vectors | Linear ( | Tunable (often tetrahedral) | Precise bioisosteric replacement.[1] |
Strategic Application: Bioisosterism & Vector Analysis[1]
Spiro[3.3]heptane as a Phenyl Bioisostere
One of the most powerful applications of spirocycles is the replacement of phenyl rings.[4] The spiro[3.3]heptane core mimics the spatial projection of a para-substituted benzene but significantly lowers lipophilicity (ClogP) and eliminates the
Case Study: Revumenib (SNDX-5613)
Revumenib , a menin-MLL inhibitor approved for acute leukemias, exemplifies this strategy.[1]
-
Structural Key: It incorporates a 2,7-diazaspiro[3.5]nonane moiety.[1][5]
-
Function: The spirocycle serves as a rigid linker that orients the molecule into a specific conformation required to disrupt the protein-protein interaction, a feat difficult to achieve with flexible linkers or flat rings.[1]
-
Outcome: High potency with optimized oral bioavailability.[1]
Decision Logic for Scaffold Selection
The following diagram illustrates the decision process for incorporating spirocycles during Lead Optimization.
Figure 1: Decision logic for transitioning from flat aromatic hits to spirocyclic leads to improve developability.
Technical Guide: Synthesis of Azaspiro[3.3]heptane Building Blocks
The synthesis of spirocyclic building blocks often intimidates medicinal chemists due to perceived complexity.[1] However, modern methods have streamlined access.[1] Below is a standard protocol for synthesizing 2-azaspiro[3.3]heptane , a versatile amine building block.
Synthetic Strategy: Cyclization of Malonate Derivatives
This route utilizes the double alkylation of a malonate ester with a 1,3-dihalide (or equivalent electrophile) to form the cyclobutane ring, followed by reduction.[1]
Detailed Protocol
Objective: Synthesis of tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate.
Reagents:
-
Diethyl malonate (1.0 equiv)
-
1,3-Dibromopropane (1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion, 2.5 equiv)
-
Lithium aluminum hydride (LiAlH4)
-
Solvents: DMF (anhydrous), THF (anhydrous)
Step-by-Step Methodology:
-
Formation of the Spiro-Core (Cycloalkylation):
-
Setup: Flame-dry a 3-neck round-bottom flask under nitrogen. Add anhydrous DMF.[1]
-
Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 30 min.
-
Addition: Add diethyl malonate dropwise. The solution will evolve H2 gas.[1]
-
Cyclization: Add 1,3-dibromopropane dropwise.[1] Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench & Workup: Quench with saturated NH4Cl.[1] Extract with EtOAc.[1] Wash organic layer with brine, dry over MgSO4, and concentrate.[1]
-
Result: Diethyl cyclobutane-1,1-dicarboxylate.[1]
-
-
Reduction to Diol:
-
Ring Closure to Azetidine (Spiro-formation):
-
Deprotection/Reprotection (Optional):
Validation Criteria:
-
1H NMR: Look for the disappearance of ethyl ester signals and the appearance of distinct methylene doublets for the azetidine ring (typically
3.8–4.0 ppm). -
LC-MS: Confirm mass [M+H]+.
Physicochemical Profiling & Data Interpretation
When substituting an aromatic ring with a spirocycle, specific property shifts are expected. Use the table below to interpret ADME data during optimization.
Table 2: Property Shift Expectations
| Property | Observation | Mechanistic Explanation |
| Melting Point (MP) | Decrease ( | The 3D spiro-shape disrupts efficient |
| Solubility (LogS) | Increase ( | Directly correlated with reduced MP.[1] Higher Fsp3 allows better interaction with solvent water molecules.[1] |
| Lipophilicity (LogD) | Decrease ( | Saturation reduces the hydrophobic surface area compared to planar aromatic systems. |
| Clearance (Cl_int) | Decrease ( | Removal of aromatic rings reduces liability for oxidation by CYP450 enzymes (e.g., epoxidation, hydroxylation).[1] |
Visualizing the Synthetic Workflow
The following diagram outlines the "Strain-Release" approach, a modern method for accessing complex spirocycles like spiro-azetidines, offering an alternative to the malonate route described above.
Figure 2: Strain-release driven synthesis of spiro-azetidines from bicyclo[1.1.0]butanes, a high-value method for generating 3-substituted azetidine libraries.[1]
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1][2][3][7] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Zheng, Y., & Tice, C. M. (2016).[1][8] The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Prysiazhniuk, K., et al. (2023).[1][9] Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.[1][9][10] [Link]
-
Drug Hunter. (2025).[1][11] The Spirocycle Surge in Drug Discovery. Drug Hunter Articles. [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. drughunter.com [drughunter.com]
- 6. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mykhailiukchem.org [mykhailiukchem.org]
- 11. FDA‐approved drugs featuring macrocycles or medium‐sized rings - PMC [pmc.ncbi.nlm.nih.gov]
Novel spirocyclic amines for central nervous system (CNS) drug design
Title: Breaking the Planar Barrier: Novel Spirocyclic Amines in CNS Drug Design Subtitle: A Technical Guide to Structural Bioisosterism, Synthesis, and Physicochemical Optimization
Executive Summary
The "Escape from Flatland" paradigm has reshaped modern medicinal chemistry, particularly in Central Nervous System (CNS) drug discovery. Traditional flat aromatic scaffolds often suffer from poor solubility and rapid metabolic clearance. Novel spirocyclic amines—specifically strained systems like 2-azaspiro[3.3]heptanes and 2-oxa-6-azaspiro[3.3]heptanes —offer a solution. By increasing the fraction of
The Physicochemical Rationale: Why Spirocycles for CNS?
The Blood-Brain Barrier (BBB) presents a formidable filter, generally permitting small, lipophilic, yet soluble molecules. However, high lipophilicity (LogP > 4) often correlates with toxicity and promiscuity. Spirocyclic amines resolve this paradox through three mechanisms:
-
Conformational Rigidity & Vector Control: unlike flexible alkyl chains, spirocycles lock exit vectors (substituents) into defined 3D orientations, reducing the entropic penalty upon binding.
-
Metabolic Shielding: The quaternary spiro-carbon lacks protons, blocking common oxidative metabolic pathways (e.g., CYP450-mediated hydroxylation) that typically attack methine or methylene bridges in flat rings.
-
LogD Modulation: Replacing a piperidine with a spirocyclic analog often lowers LogD despite adding carbon mass.[2] This counterintuitive effect arises from changes in basicity (pKa modulation) and solvation shell reorganization.
Table 1: Comparative Metrics – Flat vs. Spirocyclic Scaffolds
| Feature | Piperidine (Flat) | 2-Azaspiro[3.3]heptane (Spiro) | Impact on CNS Design |
| Hybridization | Higher rigidity improves selectivity. | ||
| Shape | 2D/Planar projection | 3D/Globular | Higher |
| Basicity (pKa) | ~11.0 | ~10.5 | Lower pKa aids membrane permeability. |
| Metabolic Liability | High ( | Low (Quaternary block) | Extends half-life ( |
| Lipophilicity | Variable | Generally Lower LogD | Reduces non-specific binding. |
Structural Design & Bioisosterism
In CNS optimization, "scaffold hopping" from monocyclic amines to spirocycles is a validated strategy.
-
Morpholine Bioisostere: 2-oxa-6-azaspiro[3.3]heptane .[3][4]
-
Piperazine Bioisostere: 2,6-diazaspiro[3.3]heptane .[2][3][4]
-
Piperidine Bioisostere: 2-azaspiro[3.3]heptane or 1-azaspiro[3.3]heptane .[3][4][6]
-
Application: The 1-aza analog is a "next-gen" isostere synthesized via [2+2] cycloaddition, offering distinct vector geometry for exploring novel chemical space.
-
Visualizing the Design Logic
Figure 1: The "Escape from Flatland" logic applied to CNS ligand design. Transitioning to spirocyclic cores addresses key attrition risks.
Synthetic Methodologies
Accessing these strained rings requires specialized protocols. The synthesis of 2-oxa-6-azaspiro[3.3]heptane is a foundational workflow for medicinal chemists.
Protocol A: Synthesis of 2-oxa-6-azaspiro[3.3]heptane Oxalate
Rationale: This route utilizes the cyclization of a pentaerythritol derivative. It is scalable and tolerates diverse functionalization.
Materials:
-
Tribromopentaerythritol[3]
-
p-Toluenesulfonamide (
) -
Potassium hydroxide (KOH)
-
Ethanol/Water
-
Magnesium turnings (for deprotection)[3]
Step-by-Step Workflow:
-
Double Cyclization (Formation of N-Tosyl Spirocycle):
-
Dissolve
(1.0 equiv) in EtOH. Add KOH (2.5 equiv) dissolved in minimal water. -
Heat to reflux. Dropwise add tribromopentaerythritol (1.0 equiv) in EtOH over 1 hour.
-
Mechanism:[5] The nitrogen nucleophile performs a double displacement of the alkyl bromides, forming the azetidine ring spiro-fused to the oxetane (formed via internal displacement).
-
Reflux for 24 hours.[7] Cool, filter salts, and crystallize the N-tosyl intermediate.
-
-
Deprotection (Detosylation):
-
Dissolve the N-tosyl intermediate in anhydrous MeOH.
-
Add Mg turnings (5.0 equiv) and a catalytic amount of iodine.
-
Sonicate or warm gently to initiate the single-electron transfer (SET) reduction.
-
Safety Note: This reaction generates gas and heat.
-
Filter, acidify with oxalic acid in acetone to precipitate the stable 2-oxa-6-azaspiro[3.3]heptane oxalate salt.
-
Visualizing the Synthetic Pathway
Figure 2: Scalable synthetic route for the morpholine bioisostere 2-oxa-6-azaspiro[3.3]heptane.
Case Study: MCHr1 Antagonists
Context: Melanin-concentrating hormone receptor 1 (MCHr1) is a CNS target for obesity and anxiety. Early lead compounds containing a morpholine moiety showed promise but suffered from high lipophilicity and hERG channel inhibition (a cardiac safety risk).
The Pivot: Researchers replaced the morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane scaffold.[4][8]
Results:
-
Lipophilicity: LogD dropped by 0.6 units.[2]
-
Selectivity: The rigid spiro-core reduced hERG binding affinity by >10-fold compared to the flexible morpholine analog.
-
Metabolic Stability: The spiro-analog showed a 2-fold increase in microsomal half-life due to the removal of the oxidizable methylene groups adjacent to the ether oxygen.
Experimental Validation: Lipophilicity Assay (ChromlogD)
To validate the physicochemical advantages of a spirocyclic design, a chromatographic LogD (ChromlogD) assay is recommended over traditional shake-flask methods for high throughput.
Protocol:
-
Column: C18 reverse-phase HPLC column.
-
Mobile Phase: Phosphate buffer (pH 7.4) / Methanol gradient.
-
Calibration: Run a set of standards with known LogD values (e.g., propranolol, colchicine).
-
Measurement: Inject the spirocyclic amine (e.g., the oxalate salt synthesized above).
-
Calculation:
(Where A and B are derived from the calibration curve).
Self-Validation Check:
-
Does the spirocyclic compound elute earlier than its flat piperidine/morpholine analog?
-
Expectation: Yes, indicating lower lipophilicity and higher polarity consistent with increased
.
References
-
Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks . Organic Letters, 2011.
-
Spirocyclic Scaffolds in Medicinal Chemistry . Journal of Medicinal Chemistry, 2021.[5]
-
The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry . BLDpharm, 2021.
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist . ACS Medicinal Chemistry Letters, 2010.
-
Strained spiro heterocycles as potential bioisosteres . RSC Advances, 2025.
Sources
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Strategic Synthesis of Secondary Spirocyclic Amines via Reductive Amination: Conditions and Protocols
An Application Guide for Drug Development Professionals
Introduction: The spirocyclic amine motif is a cornerstone of modern medicinal chemistry. Its rigid, three-dimensional structure allows for precise vectoral presentation of substituents into protein binding pockets, often leading to enhanced potency, selectivity, and improved pharmacokinetic properties. The synthesis of these valuable scaffolds, particularly secondary amines which serve as critical intermediates, demands robust and predictable methodologies. Reductive amination stands out as one of the most powerful and versatile methods for constructing the crucial C-N bond in these systems.[1][2]
This comprehensive guide provides an in-depth exploration of reductive amination conditions tailored for the synthesis of secondary spirocyclic amines from their corresponding spirocyclic ketones and primary amines. We will move beyond simple procedural lists to dissect the causality behind experimental choices, empowering researchers to optimize conditions for their unique substrates.
Section 1: The Mechanistic Heart of Reductive Amination
Reductive amination is a sequential process that first establishes a C=N bond through the formation of an imine or iminium ion, which is then reduced to the target amine.[3][4] Understanding this two-part mechanism is critical for troubleshooting and optimization.
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary amine on the carbonyl carbon of the spirocyclic ketone. This forms an unstable hemiaminal intermediate.[1] Under mildly acidic conditions, the hemiaminal readily dehydrates to form a transient imine, which is in equilibrium with its protonated form, the more electrophilic iminium ion.[5][6] For sterically hindered spirocyclic ketones, the formation of this iminium ion is often the rate-limiting step.[7][8]
-
Hydride Reduction: A reducing agent, typically a borohydride derivative, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final secondary spirocyclic amine.[9]
The key to a successful one-pot reductive amination is chemoselectivity: the reducing agent must reduce the iminium ion much faster than it reduces the starting ketone.[3][5] This principle governs the choice of reagents and reaction conditions.
Caption: Mechanism of Reductive Amination for Spirocyclic Ketones.
Section 2: Choosing the Right Tool: A Comparison of Reducing Agents
The choice of reducing agent is the most critical parameter in a reductive amination protocol. While many hydride sources exist, their reactivity and selectivity profiles differ significantly. For spirocyclic systems, where steric hindrance can slow iminium formation, a mild and selective reagent is paramount to prevent premature reduction of the starting ketone.[10]
| Reagent | Formula | Key Characteristics & Causality | Common Solvents |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | The Reagent of Choice. The electron-withdrawing acetate groups attenuate the hydride's reactivity, making STAB incapable of reducing ketones or aldehydes at a significant rate but highly effective at reducing the more electrophilic iminium ion.[10] This high selectivity makes it ideal for one-pot procedures with sensitive or hindered substrates.[11][12] Its mild, non-toxic nature is another significant advantage. | Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF)[11][13] |
| Sodium Cyanoborohydride | NaBH₃CN | The Classic Choice. The cyano group provides electronic stabilization, making it less reactive than NaBH₄.[9] It is highly effective but requires careful pH control (typically pH 6-7) to ensure selective reduction of the iminium ion.[12][14] A key drawback is its high toxicity and the potential release of hydrogen cyanide gas under acidic conditions.[12] | Methanol (MeOH), Ethanol (EtOH)[13] |
| Sodium Borohydride | NaBH₄ | Powerful, but Less Selective. A strong reducing agent capable of reducing both the iminium ion and the starting ketone.[5][13] Its use in a one-pot synthesis of secondary amines is generally avoided as it leads to the formation of alcohol byproducts.[10] It is best suited for a two-step (indirect) procedure where the imine is pre-formed and isolated before the reduction step.[11][15] | Methanol (MeOH), Ethanol (EtOH)[13] |
| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C) | A Green Alternative. An effective method that uses hydrogen gas as the reductant.[1] It avoids stoichiometric boron waste products. However, it may not be suitable for substrates containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups), and catalyst deactivation can sometimes be an issue.[1][16] | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) |
Section 3: Detailed Application Protocols
The following protocols provide robust starting points for the synthesis of secondary spirocyclic amines. Researchers should monitor reactions by TLC or LC-MS to determine the optimal reaction time for their specific substrates.
Protocol 1: One-Pot Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is the preferred method for most substrates due to its operational simplicity and high chemoselectivity.[11]
Caption: Experimental Workflow for Direct Reductive Amination.
Methodology:
-
Reagent Charging: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the spirocyclic ketone (1.0 equiv), the primary amine (1.1-1.2 equiv), and an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to make a 0.1-0.5 M solution.[11]
-
Scientist's Note: A slight excess of the amine helps drive the iminium formation equilibrium.[11]
-
-
Acid Catalyst (Optional but Recommended for Ketones): Add glacial acetic acid (1.0-2.0 equiv). Stir the mixture at room temperature for 30-60 minutes.[12]
-
Scientist's Note: Acetic acid catalyzes the dehydration of the hemiaminal to the iminium ion, which is often crucial for sterically hindered ketones.[12]
-
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.3-1.6 equiv) portion-wise over 10-15 minutes.
-
Scientist's Note: Portion-wise addition helps to control any initial exotherm, although the reaction is generally mild.
-
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed (typically 2-24 hours).
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be purified by silica gel column chromatography.
Protocol 2: Two-Step Indirect Reductive Amination using Sodium Borohydride
This method is advantageous for particularly unreactive ketones or when dialkylation is a significant side-product with a primary amine.[11][15] It involves the formation and isolation of the imine intermediate before reduction.
Methodology:
Step A: Imine Formation
-
Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the spirocyclic ketone (1.0 equiv) and the primary amine (1.0-1.1 equiv) in a solvent such as toluene.
-
Dehydration: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Isolation: Once water evolution ceases, cool the reaction to room temperature. Remove the solvent under reduced pressure to yield the crude imine, which can be used directly in the next step.
Step B: Imine Reduction
-
Dissolution: Dissolve the crude imine from Step A in a protic solvent like methanol (MeOH) or ethanol (EtOH).
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5-2.0 equiv) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure. Extract the product with an organic solvent and purify as described in Protocol 1.
Section 4: Characterization and Purification Insights
Characterization: The successful synthesis of the secondary spirocyclic amine should be confirmed using standard analytical techniques.
-
NMR Spectroscopy (¹H, ¹³C): Look for the disappearance of the ketone carbonyl signal in the ¹³C NMR and the appearance of new signals corresponding to the N-H proton and the alpha-protons adjacent to the nitrogen in the ¹H NMR.[17]
-
Mass Spectrometry (MS): Confirm the molecular weight of the desired product.
Purification: Amines can sometimes be challenging to purify via silica gel chromatography due to their basicity, which can cause streaking.
-
Strategy 1: Pre-treat the silica gel with a small amount of triethylamine (~1-2% v/v) in the eluent to neutralize acidic sites and improve peak shape.
-
Strategy 2: If the product is sufficiently non-polar, an acidic wash during the workup (e.g., with 1M HCl) can remove unreacted primary amine starting material by converting it to its water-soluble hydrochloride salt. The desired, often more sterically hindered and less basic secondary amine, may remain in the organic layer. Subsequent basification of the aqueous layer and re-extraction can recover any product that was protonated.
Section 5: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficiently reactive ketone (steric hindrance).2. Inefficient iminium ion formation.3. Deactivated reducing agent. | 1. Switch to the two-step indirect protocol.2. Increase the amount of acetic acid catalyst or add a Lewis acid like Ti(OiPr)₄.[13]3. Use fresh, high-quality STAB or other borohydride reagent. |
| Formation of Alcohol Byproduct | 1. Reducing agent is too reactive (e.g., NaBH₄ in a one-pot).2. Reaction conditions are too acidic for NaBH₃CN. | 1. Use the milder and more selective NaBH(OAc)₃.[10]2. Buffer the reaction to maintain a pH of 6-7 when using NaBH₃CN.[14] |
| Dialkylation of Primary Amine | The secondary amine product reacts with another molecule of the ketone. | Use the two-step indirect method. Alternatively, in a direct reaction, use a larger excess of the primary amine starting material.[11] |
References
-
Borch Reductive Amination | Chem-Station Int. Ed. (2014). Chem-Station. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]
-
Wang, D., et al. (2020). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
-
Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. (2009). ResearchGate. [Link]
-
Sodium cyanoborohydride and iminium reductions. (2014). Chemistry Stack Exchange. [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube. [Link]
-
Reductive Amination. (n.d.). Chemistry Steps. [Link]
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (n.d.). Sciencemadness.org. [Link]
-
Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s. (n.d.). IUCr. [Link]
-
Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. (2020). ResearchGate. [Link]
-
Reductive amination. (n.d.). Wikipedia. [Link]
-
Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017). Carbohydrate Polymers. [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). Academia.edu. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
-
Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives. (2020). Taylor & Francis Online. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). Frontiers in Chemistry. [Link]
-
reductive amination & secondary amine synthesis. (2020). YouTube. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). JOCPR. [Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods. (2021). RSC Advances. [Link]
-
Synthesis of Amines Reductive Amination. (2018). YouTube. [Link]
-
Oxa-spirocycles: synthesis, properties and applications. (2021). Chemical Science. [Link]
-
Synthesis and spectroscopic properties of fully primary amine substituted mono-ferrocenylspirocyclotetraphosphazenes. (2021). ResearchGate. [Link]
-
Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes. (2016). The Journal of Organic Chemistry. [Link]
- Purification of secondary alkyl amines. (1975).
-
How to purify Amine? (2022). YouTube. [Link]
-
Application of Secondary Amines in the Synthesis of Some New Spiro Heterocyclic Compounds. (2009). ResearchGate. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023). Columbia University. [Link]pdf)
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. organicreactions.org [organicreactions.org]
- 8. researchgate.net [researchgate.net]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 17. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: 6-Phenyl-2-azaspiro[3.3]heptane in Fragment-Based Drug Discovery (FBDD)
Executive Summary & Scientific Rationale
In the context of Fragment-Based Drug Discovery (FBDD), 6-phenyl-2-azaspiro[3.3]heptane represents a high-value "three-dimensional" fragment. Unlike traditional planar aromatic fragments (e.g., biphenyls, phenyl-pyridines), this scaffold introduces a critical 90° structural twist via the spiro[3.3]heptane core.
This geometry allows the molecule to function as a saturated bioisostere of 4-phenylpiperidine or biphenyl systems, offering:
-
Increased Fsp³ Character: Enhancing solubility and metabolic stability (avoiding "flatland" toxicity).
-
Novel Vector Orientation: The exit vectors of the amine and the phenyl ring are non-planar, allowing access to binding pockets undefined by flat aromatic stacks.
-
Metabolic Resilience: The strained spirocyclic system is often less recognizable to CYP450 isoforms compared to flexible piperidines.
Physicochemical Profile
The following data characterizes the free base and hydrochloride salt forms, critical for library formatting.
| Property | Value | Notes |
| Formula | C₁₂H₁₅N | |
| MW | 173.26 g/mol | Fragment-compliant (<300 Da) |
| cLogP | 2.1 ± 0.3 | Optimal lipophilicity for membrane permeability |
| TPSA | 12.0 Ų | High blood-brain barrier (BBB) permeation potential |
| pKa (Calc) | ~10.4 | Basic secondary amine; positively charged at physiological pH |
| Fsp³ | 0.50 | 6 of 12 carbons are sp³ hybridized |
| Solubility | >100 mM (DMSO) | Suitable for high-concentration NMR screening |
Application 1: Fragment Library Design & Screening
Rationale
The inclusion of this compound in a fragment library targets "privileged" chemical space. It is particularly effective for GPCRs (mimicking biogenic amines) and Kinases (accessing hydrophobic back pockets with the phenyl ring while the amine interacts with the hinge region or solvent front).
Protocol 1: High-Concentration QC for NMR Screening
Objective: Ensure fragment integrity and solubility for Ligand-Observed NMR (STD, WaterLOGSY).
Reagents:
-
Fragment Stock: 100 mM in d₆-DMSO.
-
Buffer: 50 mM Phosphate buffer (pH 7.4), 100 mM NaCl, 10% D₂O.
-
Internal Standard: TSP (Trimethylsilylpropanoic acid) or DSS.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 1.73 mg of this compound hydrochloride in 100 µL d₆-DMSO. Sonicate for 5 minutes to ensure complete dissolution.
-
Sample Dilution: Dilute the DMSO stock 1:100 into the Phosphate buffer (final conc. 1 mM).
-
Critical Check: Observe for precipitation. The spiro-amine salt should remain soluble. If turbidity occurs, lower concentration to 500 µM.
-
-
pH Adjustment: Verify pH is 7.4. The basic amine may shift the pH of weak buffers; re-adjust with dilute DCl/NaOD if necessary.
-
¹H NMR Acquisition: Acquire a 1D ¹H spectrum with water suppression (excitation sculpting).
-
QC Criteria: Verify the integration of the spiro-methylene protons (four multiplets between δ 2.0–4.5 ppm) against the phenyl ring protons (5H, aromatic region).
-
-
Stability Check: Re-acquire spectrum after 24 hours at 25°C to confirm no degradation (ring opening is rare but possible in highly acidic media).
Application 2: Hit-to-Lead Synthesis (Bioisosteric Replacement)
When a 4-phenylpiperidine moiety is identified in a hit, replacing it with this compound can improve patentability and physicochemical properties.
Protocol 2: Synthesis of this compound
Mechanism: Cyclization of a 1,3-functionalized cyclobutane precursor.
Safety Note: Handle alkylating agents (mesylates/bromides) in a fume hood.
Workflow:
-
Precursor Synthesis: Start with 3-phenylcyclobutane-1,1-dicarboxylic acid . Reduce with LiAlH₄ to the 1,1-bis(hydroxymethyl)-3-phenylcyclobutane .
-
Activation: Convert the diol to the bis-mesylate using Methanesulfonyl chloride (MsCl) and Triethylamine (Et₃N) in DCM at 0°C.
-
Spiro-Cyclization:
-
Dissolve bis-mesylate (1.0 eq) in DMF.
-
Add Tosylamide (TsNH₂, 1.1 eq) and Cesium Carbonate (Cs₂CO₃, 2.5 eq).
-
Heat to 90°C for 16 hours.
-
Result: Formation of N-tosyl-6-phenyl-2-azaspiro[3.3]heptane.
-
-
Deprotection:
-
Treat the N-tosyl intermediate with Magnesium turnings in Methanol (sonication may be required) or use Sodium Naphthalenide in DME at -78°C for milder cleavage.
-
Purification: Acid-base extraction followed by prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).
-
Mechanistic Insight: Vector Analysis
The diagram below illustrates why this scaffold is a powerful "Escape from Flatland" tool. Unlike the piperidine chair conformation which projects substituents in equatorial/axial planes, the spiro[3.3]heptane core projects the phenyl ring and the amine vector at a rigid ~90° offset, probing unique 3D space.
Visualization: Structural Vectors & FBDD Workflow
Figure 1: FBDD Workflow highlighting the strategic advantage of the spiro scaffold in screening and optimization.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Polar Spirocyclic Amine Intermediates
Welcome to the Technical Support Center for the purification of polar spirocyclic amine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these complex molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your purification strategies effectively. Polar spirocyclic amines are notorious for their difficult handling, often due to their high polarity and basicity, which can lead to problematic interactions with standard purification media. This guide offers solutions in a direct question-and-answer format, addressing the specific issues you face in the lab.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the purification of polar spirocyclic amines, providing causes and actionable solutions.
Q1: My spirocyclic amine is streaking badly or not moving from the baseline on a standard silica gel column. What's happening and how do I fix it?
Answer:
This is the most frequent issue encountered and is almost always due to the strong acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This interaction causes the amine to bind irreversibly or elute very slowly and non-uniformly, resulting in significant peak tailing, streaking, or complete retention at the origin.[2][3]
Causality: The lone pair of electrons on the nitrogen atom of your amine acts as a Lewis base, while the protons of the surface silanol groups are acidic. This leads to a strong, often irreversible, adsorption that prevents smooth elution and separation.[1][2]
Solutions:
-
Mobile Phase Modification (The Competing Base Approach): The most common solution is to add a small amount of a "competing" amine to your mobile phase. This additive neutralizes the acidic sites on the silica, allowing your compound of interest to elute properly.[2]
-
Actionable Step: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your mobile phase.[4][5] For instance, a typical eluent system for polar amines is Dichloromethane (DCM) with a gradient of Methanol (MeOH) containing 1% TEA.[4]
-
Mechanism: The modifier, a small and volatile amine, preferentially binds to the acidic silanol sites, effectively "shielding" your spirocyclic amine from these strong interactions.[2]
-
-
Stationary Phase Modification (The Alternative Surface Approach): If mobile phase modifiers are insufficient or undesirable, changing the stationary phase is a highly effective strategy.
-
Actionable Step:
-
Amine-Functionalized Silica: Use a pre-treated column where the silica is functionalized with amino groups (e.g., aminopropyl-bonded silica).[1][6] This creates a less polar, basic surface that repels basic compounds, leading to excellent peak shapes without needing mobile phase modifiers.[7]
-
Basic Alumina: Activated basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.[5][8]
-
-
Q2: I tried adding triethylamine to my mobile phase, but the separation from a closely-eluting impurity is still poor. What are my next steps?
Answer:
While adding a competing base like TEA solves the issue of peak shape, it can sometimes reduce the overall selectivity (separation factor) between your target compound and impurities, especially if the impurities are also basic. The strong solvent mixture required to elute the amine might cause everything to come off the column too quickly.[1]
Solutions:
-
Optimize the Solvent System: The problem may lie in the strength of your polar solvent.
-
Actionable Step: If using a DCM/MeOH system, reduce the percentage of methanol. A shallower gradient or even isocratic elution with a lower methanol concentration can significantly improve resolution.[9] The goal is to find a balance where the amine elutes with a good peak shape but has enough interaction with the stationary phase to separate from impurities.
-
-
Switch to a Different Chromatographic Mode: If normal-phase fails to provide the required resolution, it's time to consider a different separation mechanism.
-
Actionable Step:
-
Reverse-Phase (RP) Chromatography: This technique separates compounds based on hydrophobicity. For polar amines, a C18 column is a common choice. Crucially, the mobile phase pH should be adjusted to be alkaline (e.g., using ammonium bicarbonate or a high-pH buffer system), which suppresses the ionization of the amine, making it more hydrophobic and increasing its retention.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for compounds that are too polar for reverse-phase.[10] It uses a polar stationary phase (like silica or diol) with a mobile phase consisting of a high percentage of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer. This allows for the effective separation of very polar molecules.[10][11]
-
-
Q3: My compound is too polar for normal-phase, but it elutes in the void volume on my C18 reverse-phase column. What should I do?
Answer:
This is a classic "no-man's-land" scenario in chromatography. Your compound is too polar to be retained by the non-polar C18 stationary phase but too polar to elute properly from silica.
Causality: In reverse-phase, retention is driven by hydrophobic interactions. Highly polar molecules, especially when charged, have a strong affinity for the polar mobile phase (water/methanol/acetonitrile) and minimal interaction with the hydrophobic C18 chains, causing them to pass through the column unretained.[11]
Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the ideal solution for this problem. HILIC operates like an "aqueous normal-phase" mode.
-
Ion-Exchange Chromatography (IEX): Since your spirocyclic amine is basic, it will be protonated and positively charged at a pH below its pKa. This charge can be exploited for purification.
-
Actionable Step: Use a strong cation exchange (SCX) column.[13][14] The positively charged amine will bind to the negatively charged stationary phase. Elution is then achieved by increasing the salt concentration or the pH of the mobile phase.[15] This method is extremely selective for charged molecules.
-
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that bridges the gap between normal and reverse-phase chromatography. It uses supercritical CO₂ as the main mobile phase, which is non-polar, but its elution strength can be finely tuned by adding polar co-solvents like methanol.[16][17] SFC is known for providing fast and efficient separations of polar compounds, including amines.[18][19]
Q4: I have a mixture of my target spirocyclic amine and closely related, non-basic impurities. Is there a simple, non-chromatographic method to try first?
Answer:
Yes, absolutely. Before resorting to chromatography, a classical acid-base extraction is often a highly effective and scalable first-pass purification step.[20][21]
Causality: This technique leverages the difference in the acid-base properties of the components in your mixture. Your basic spirocyclic amine can be protonated by an acid to form a water-soluble salt, while neutral or acidic impurities will remain in the organic phase.[20]
Solution:
-
Actionable Step: Perform an acid-base liquid-liquid extraction. A detailed protocol is provided in Section 3. The general workflow involves:
-
Dissolving the crude mixture in an immiscible organic solvent (e.g., ethyl acetate, DCM).
-
Extracting with an aqueous acid solution (e.g., 1M HCl). The amine will move into the aqueous layer as its hydrochloride salt.
-
Separating the layers. The organic layer now contains the neutral/acidic impurities.
-
Basifying the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the amine, making it insoluble in water.
-
Extracting the free amine back into an organic solvent.
-
Drying and evaporating the organic solvent to yield the purified amine.
-
Q5: My spirocyclic amine is a solid, but I'm struggling to recrystallize it from common organic solvents. What are some effective strategies?
Answer:
Recrystallization of polar amines can be challenging because their polarity and hydrogen bonding capabilities can lead to either very high solubility in polar solvents or poor solubility in non-polar solvents, with few options in between.[22]
Solutions:
-
Recrystallize as a Salt: This is the most effective strategy for basic amines.[23] Converting the amine to a salt (e.g., hydrochloride, tartrate, maleate) dramatically changes its crystal lattice energy and solubility profile, often making it much more amenable to crystallization.[8][22]
-
Actionable Step: Dissolve your crude amine in a suitable solvent like diethyl ether or isopropanol. Add a solution of HCl in the same or another solvent (e.g., HCl in dioxane) dropwise until precipitation is complete. The resulting hydrochloride salt can then be recrystallized from a polar solvent system like ethanol/water or methanol/ether.[23] A detailed protocol is provided in Section 3.
-
-
Use a Mixed-Solvent System: If you want to avoid salt formation, a mixed-solvent system can provide the fine-tuned solubility needed for recrystallization.[24]
-
Actionable Step: Find a "good" solvent in which your amine is soluble and a "bad" solvent in which it is insoluble. The two solvents must be miscible. Dissolve the compound in a minimum amount of the hot "good" solvent, then slowly add the "bad" solvent until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[24] Common pairs for polar compounds include ethanol/water and methanol/diethyl ether.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: When should I choose normal-phase vs. reverse-phase vs. ion-exchange chromatography for my polar spirocyclic amine?
-
Normal-Phase (NPC): Start here if your amine has moderate polarity and you need to separate it from less polar impurities. It's often intuitive for synthetic chemists. Use amine-functionalized silica or a mobile phase with a TEA/NH₄OH modifier for best results.[1][6]
-
Reverse-Phase (RPC): Choose RPC when your amine is part of a complex mixture with other polar components of varying hydrophobicity. It is a very powerful and high-resolution technique. Remember to use a high pH mobile phase to ensure good retention.[2]
-
Ion-Exchange (IEX): Select IEX when the primary difference between your target and its impurities is charge. It is ideal for purifying your amine from neutral compounds or separating it from other basic species with different pKa values.[25][26]
Q2: What is HILIC, and is it suitable for purifying spirocyclic amines?
HILIC stands for Hydrophilic Interaction Liquid Chromatography. It is a separation technique that uses a polar stationary phase (like silica) and a mobile phase with a high concentration of an organic solvent and a small amount of water.[10] It is extremely suitable for purifying polar spirocyclic amines, especially those that are not retained in reverse-phase chromatography.[10][11]
Q3: What are the advantages of using amine-functionalized silica columns?
Amine-functionalized silica columns offer several key advantages:
-
Eliminates Peak Tailing: They provide a basic surface that prevents strong interactions with basic analytes, resulting in sharp, symmetrical peaks.[1][7]
-
Simplifies Mobile Phase: You can often use simple, neutral solvent systems (e.g., hexane/ethyl acetate) without the need for basic modifiers like TEA, which simplifies product work-up.[6][7]
-
Improved Reproducibility: By eliminating the variable of a mobile phase modifier, run-to-run and column-to-column reproducibility is often enhanced.[6]
Q4: Can Supercritical Fluid Chromatography (SFC) be used for these compounds?
Yes, SFC is an excellent, though less common, alternative for purifying polar amines.[18] Its advantages include high speed, high efficiency, and reduced consumption of organic solvents.[19] The polarity of the CO₂-based mobile phase can be easily adjusted with polar modifiers like methanol, making it highly versatile for a wide range of polar compounds.[16][17]
Q5: How do I effectively remove the mobile phase modifier (e.g., triethylamine or TFA) from my final product?
Residual modifiers can be problematic for downstream applications.
-
Triethylamine (TEA): TEA is relatively volatile (boiling point ~89°C). It can often be removed by co-evaporation with a solvent like toluene or dichloromethane on a rotary evaporator. For stubborn traces, dissolving the product in a solvent and passing it through a short plug of silica gel can be effective.
-
Trifluoroacetic Acid (TFA): TFA (from reverse-phase) forms strong salts with amines and is difficult to remove. The best method is often to perform a post-purification acid-base extraction. Dissolve the product in an organic solvent, wash with a mild aqueous base (like NaHCO₃ solution) to neutralize the TFA and free the amine, then wash with brine, dry, and evaporate.
Section 3: Detailed Protocols
Protocol 1: General Workflow for Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture (~1g) in a suitable organic solvent (50 mL), such as ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (2 x 25 mL). Combine the aqueous layers. The target amine is now in the aqueous phase as a hydrochloride salt. The organic layer contains neutral or acidic impurities and can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 5M NaOH or saturated NaHCO₃ solution while stirring until the pH is >10 (check with pH paper). The free amine should precipitate or form an oil.
-
Back-Extraction: Extract the free amine from the aqueous layer with a fresh organic solvent (e.g., DCM, 3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Step-by-Step Guide for Method Development in Normal-Phase Chromatography with Amine Modifiers
-
TLC Analysis: Spot your crude mixture on a silica TLC plate.
-
Solvent Screening: Develop the TLC plate in a solvent system like 90:10 DCM:MeOH. If the compound remains at the baseline (Rf=0), the system is not polar enough.[9]
-
Add Modifier: Prepare a new eluent of 90:10 DCM:MeOH containing 1% triethylamine (TEA). Run a new TLC. You should observe a significant increase in the Rf value and a reduction in streaking.[4]
-
Optimize Polarity: Adjust the ratio of DCM:MeOH to achieve an Rf value for your target compound between 0.2 and 0.4 for optimal separation on a column.[9]
-
Column Chromatography: Pack a silica gel column and equilibrate it with your optimized mobile phase (including the TEA). Load your sample and elute, collecting fractions.
Protocol 3: Salt Formation for Recrystallization
-
Dissolve Amine: Dissolve the purified (or semi-pure) free amine in a minimal amount of a solvent in which the amine is soluble, such as diethyl ether, ethyl acetate, or methanol.
-
Prepare Acid Solution: In a separate flask, prepare a solution of hydrochloric acid. A 2M solution of HCl in diethyl ether is commercially available and works well.
-
Precipitation: While stirring the amine solution, add the HCl solution dropwise. The hydrochloride salt should begin to precipitate immediately. Continue adding the acid until no further precipitation is observed.
-
Isolation: Collect the solid salt by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether to remove any excess acid or impurities.
-
Recrystallization: Recrystallize the collected salt from a suitable solvent system, such as ethanol/water, methanol, or isopropanol, to obtain highly pure crystals.[23]
Section 4: Data Tables & Visualizations
Table 1: Comparison of Purification Techniques for Polar Spirocyclic Amines
| Technique | Principle | Best For... | Advantages | Disadvantages |
| Normal-Phase (Modified) | Adsorption | Moderately polar amines, separation from non-polar impurities. | Fast, inexpensive, scalable. | Requires basic modifiers, can have poor resolution for very polar compounds.[1][2] |
| Reverse-Phase (High pH) | Partitioning (Hydrophobicity) | Complex mixtures of polar compounds with varying hydrophobicity. | High resolution, excellent for purity analysis. | Requires pH control, can be expensive, TFA removal is difficult.[2] |
| Ion-Exchange (IEX) | Electrostatic Interaction | Separating compounds based on charge. | Highly selective, high capacity. | Only works for ionizable compounds, requires buffer systems.[15][25] |
| HILIC | Partitioning (Hydrophilicity) | Very polar amines not retained by reverse-phase. | Excellent retention for polar analytes. | Can have longer equilibration times, sensitive to water content.[10] |
| Acid-Base Extraction | Differential Solubility (pH) | Bulk removal of neutral/acidic impurities from a basic amine. | Very fast, cheap, highly scalable. | Not suitable for separating mixtures of amines with similar pKa.[20] |
| Recrystallization (as Salt) | Differential Solubility | Final purification of solid compounds to high purity. | Yields highly pure material, scalable. | Requires a solid material, can have yield losses.[23][27] |
Table 2: Common Solvent Systems for Amine Purification on Silica Gel[4][9]
| Solvent System | Polarity | Comments |
| Hexane / Ethyl Acetate + 1% TEA | Low to Medium | Good starting point for less polar amines. |
| Dichloromethane / Methanol + 1% TEA | Medium to High | Workhorse system for most polar amines. Start with 1-5% MeOH and increase. |
| Chloroform / Methanol / NH₄OH | High | A very strong, polar system for highly retained amines. Use with caution in a fume hood. |
Diagram 1: Decision Tree for Purification Method Selection
A decision tree to guide the selection of an appropriate purification method.
Diagram 2: Workflow for Troubleshooting Poor Chromatography
A workflow for systematically troubleshooting poor chromatographic performance.
References
-
ResearchGate. (n.d.). Amines by Supercritical Fluid Chromatography. Retrieved from [Link]
-
Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?. Retrieved from [Link]
-
ACS Publications. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
AxisPharm. (2024, September 26). Ion Exchange Chromatography: A Comprehensive Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, January 3). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, April 15). Ion-Exchange Chromatography. Retrieved from [Link]
-
University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]
-
ACS Publications. (2024, July 28). Advancing Fundamental Understanding of Retention Interactions in Supercritical Fluid Chromatography Using Artificial Neural Networks: Polar Stationary Phases with –OH Moieties. Analytical Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Retrieved from [Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Technology Networks. (2024, January 24). Exploring the Principle of Ion Exchange Chromatography and Its Applications. Retrieved from [Link]
-
(n.d.). Recrystallization. Retrieved from [Link]
-
Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography. Retrieved from [Link]
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
UET. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]
-
Chromatography Online. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification?. Retrieved from [Link]
-
Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Retrieved from [Link]
-
(n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]
-
Reddit. (2024, March 12). Amine workup. Retrieved from [Link]
- Google Patents. (n.d.). US3337630A - Process for the purification of amines.
-
Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. biotage.com [biotage.com]
- 8. reddit.com [reddit.com]
- 9. Purification [chem.rochester.edu]
- 10. biotage.com [biotage.com]
- 11. labex.hu [labex.hu]
- 12. researchgate.net [researchgate.net]
- 13. technologynetworks.com [technologynetworks.com]
- 14. biotage.com [biotage.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00237A [pubs.rsc.org]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Reagents & Solvents [chem.rochester.edu]
- 23. researchgate.net [researchgate.net]
- 24. web.mnstate.edu [web.mnstate.edu]
- 25. Ion Exchange Chromatography: A Comprehensive Guide | AxisPharm [axispharm.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. people.chem.umass.edu [people.chem.umass.edu]
Technical Guide: Stability & Storage of Azaspiro[3.3]heptane Salts
Executive Summary: The "Spiro-Switch" Challenge
The 2-azaspiro[3.3]heptane scaffold is a high-value bioisostere used to replace piperidine or morpholine rings in drug discovery, a strategy pioneered by Carreira and co-workers.[1] While this "spiro-switch" improves metabolic stability and lowers lipophilicity, it introduces significant handling challenges due to ring strain (~63 kcal/mol) and high basicity (pKa ~9.8) .
This guide addresses the three most common failure modes reported by researchers:
-
Deliquescence: Salts turning into "goo" due to extreme hygroscopicity.
-
Volatilization: Loss of material when stored as a free base.
-
Decomposition: Ring-opening polymerization triggered by thermal stress or nucleophilic attack.
Critical Storage Parameters (The Stability Matrix)
The stability of azaspiro[3.3]heptane is binary: it is robust under specific conditions and highly fragile outside them.
Storage Decision Tree
The following logic gate determines the optimal storage format for your compound.
Figure 1: Decision matrix for incoming spirocyclic amine samples. Note the critical warning against storing the free base.
Detailed Storage Conditions
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C | Inhibits thermal ring-opening pathways common in strained cyclobutane systems. |
| Atmosphere | Argon/Nitrogen | The high basicity (pKa ~9.8) makes these compounds "CO₂ sponges," rapidly forming carbamates in air. |
| Container | Amber Glass + Teflon Liner | Amber glass prevents photo-oxidation; Teflon liners prevent leaching of plasticizers by the amine. |
| Desiccation | Required (P₂O₅ or Silica) | HCl salts are deliquescent . Once wet, the acidic micro-environment accelerates hydrolysis. |
Troubleshooting & Diagnostics
Issue A: "My solid turned into a sticky oil."
Diagnosis: Hygroscopic Deliquescence.
-
Cause: The HCl salt has absorbed atmospheric water. This is physically reversible but chemically risky.
-
Risk: High. Water allows proton transfer, potentially catalyzing ring-opening or polymerization over time.
-
Solution:
-
Dissolve the "oil" in dry Methanol (MeOH).
-
Azeotrope with Toluene (3x) on a rotary evaporator to remove water.
-
Dry under high vacuum (<1 mbar) for 12 hours.
-
Issue B: "The NMR shows extra peaks."
Diagnosis: Ring Opening vs. Carbamate Formation. Use the following diagnostic table to interpret 1H NMR shifts (in CDCl₃ or DMSO-d₆).
| Observation | Probable Cause | Mechanism |
| Broad signal ~4.5-5.0 ppm | Carbamate (Air Exposure) | Reaction of free base with atmospheric CO₂. Reversible by acid wash. |
| Loss of 1:1 symmetry | Ring Opening | Nucleophilic attack on the cyclobutane ring (strain release). |
| New triplet ~3.5 ppm | Hydrolysis | Formation of amino-alcohol derivatives (rare, requires strong acid/heat). |
| Shift of spiro-center protons | Salt Disproportionation | Partial loss of counterion (HCl) leading to mixed salt/base species. |
Degradation Pathway Visualization
Understanding how the molecule fails allows you to prevent it.
Figure 2: The pathway from improper storage (moisture) to irreversible chemical loss.
Protocols: Handling & Salt Switching
Researchers often receive the Oxalate salt (stable) but need the Free Base for a reaction or the HCl salt for biological testing.
Protocol 4.1: "On-Demand" Free-Basing
Do not perform this scale-up unless you plan to use the material immediately.
-
Suspend: Place azaspiro[3.3]heptane oxalate in DCM (Dichloromethane).
-
Base Wash: Add 1M NaOH (cold) and stir vigorously for 10 minutes. Note: Use NaOH, not NaHCO₃, to ensure full deprotonation (pKa ~9.8).
-
Extract: Separate organic layer. Extract aqueous layer 2x with DCM.
-
Dry: Dry combined organics over Na₂SO₄ (Sodium Sulfate).
-
Concentrate: Carefully concentrate on a rotary evaporator at <30°C .
-
Warning: The free base is volatile. Do not apply high vacuum for extended periods.
-
-
Use: Add solvent for the next reaction step immediately.
Protocol 4.2: Recovery of Deliquesced HCl Salt
If your HCl salt has absorbed water:
-
Dissolve the material in a minimum amount of dry MeOH .
-
Add Et₂O (Diethyl Ether) dropwise until the solution turns cloudy.
-
Place in a -20°C freezer overnight to induce recrystallization.
-
Filter quickly under a blanket of Nitrogen/Argon.
Frequently Asked Questions (FAQ)
Q: Can I heat azaspiro[3.3]heptane salts to speed up dissolution? A: Avoid if possible. While the scaffold is more stable than azetidine, heating >60°C in the presence of strong nucleophiles (like Cl⁻ in HCl salts) increases the risk of ring-opening. Use sonication at room temperature instead.
Q: Why is the Oxalate salt preferred by vendors if HCl is better for biology? A: Crystallinity. The oxalate salt forms a robust, non-hygroscopic lattice that is easy to weigh and store. HCl salts of spirocycles are notoriously amorphous and hygroscopic. We recommend buying Oxalate for storage and converting to HCl only when formulating for assay.
Q: My sample smells like an amine even though it's labeled as a salt. A: This indicates disproportionation . If the salt was not formed with a stoichiometric excess of acid, or if it was exposed to moisture, some free base may have liberated. The free base is volatile and has a pungent, ammoniacal odor. Re-acidify with 4M HCl in Dioxane and precipitate to restore the salt.
References
-
Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.
- Core Authority: Establishes the 2-azaspiro[3.3]heptane as a morpholine/piperidine bioisostere and details synthesis/stability.
-
Hiesinger, K., et al. (2021).[2][3][4] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.
- Core Authority: Comprehensive review on the physicochemical properties and pKa shifts associ
-
Wuitschik, G., et al. (2008). Oxetanes as Versatile Elements in Drug Discovery. Angewandte Chemie.
- Context: Provides foundational data on the stability of the 4-membered ring systems (oxetanes/azetidines) relevant to the spiro-fusion.
-
Enamine Ltd. (n.d.). Spirocyclic Azetidines for Medicinal Chemistry.
- Industry Standard: Practical handling data from the world's largest supplier of these specific building blocks.
Sources
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: HPLC Method Development for Spirocyclic Enantiomers
Status: Active Role: Senior Application Scientist Ticket ID: SPIRO-CHIRAL-001
Introduction: The "Spiro-Challenge"
Spirocyclic scaffolds (e.g., spiroindolines, spiro-piperidines) present a unique separation challenge compared to flat aromatic systems. Their rigid, three-dimensional orthogonality creates a "steric bulk" that demands a specific cavity fit within the Chiral Stationary Phase (CSP). Furthermore, many bioactive spirocycles contain basic nitrogen centers, leading to severe peak tailing due to interactions with residual silanols on the silica support.
This guide moves beyond generic chiral screening to address the specific solubility, steric, and electronic hurdles of spirocyclic enantioseparation.
Module 1: The Screening Phase (Hardware & Chemistry)
Q1: Which column technology should I prioritize for spirocycles?
Recommendation: Prioritize Immobilized Polysaccharide Derivatives (e.g., Chiralpak IA, IB, IC, IG).
-
The "Why" (Causality):
-
Solubility is King: Spirocycles are often poorly soluble in standard alcohol/alkane mixes. Coated columns (AD-H, OD-H) restrict you to mild solvents. Immobilized columns allow the use of "forbidden" solvents (DCM, THF, MtBE, Ethyl Acetate) which are often necessary to dissolve rigid spiro-cores without crashing out in the injector [1, 4].
-
Steric Recognition: The 3D "twist" of a spirocycle requires a deep inclusion mechanism. Amylose (IA, IG) and Cellulose (IB, IC) derivatives form helical grooves that can accommodate this orthogonal shape better than synthetic Pirkle-types (which rely on 3-point planar interactions) [1, 6].
-
Q2: Should I start with Normal Phase (NP) or Reversed Phase (RP)?
Recommendation: Start with Normal Phase or Polar Organic Mode , but keep RP as a backup for highly basic compounds.
-
Normal Phase (NP): Hexane/IPA or Hexane/EtOH.
-
Pros: High enantioselectivity ($ \alpha $) due to strong hydrogen bonding in non-polar media.
-
Cons: Poor solubility for polar spiro-salts.
-
-
Polar Organic Mode (PO): 100% Methanol, Ethanol, or Acetonitrile (plus additives).
-
Pros: Excellent solubility for polar spirocycles; reduced analysis time.
-
Cons: Sometimes lower retention (
).
-
-
Reversed Phase (RP): Water/AcN or Water/MeOH (with buffers).
-
Pros: Essential if your sample is an aqueous biological extract or highly basic.
-
Cons: Longer equilibration times; water can mask hydrogen bonding sites on the CSP [3].
-
Module 2: Optimization & Troubleshooting
Q3: My peaks are tailing severely ( ). How do I fix this?
Diagnosis: This is likely a "Silanol Effect." The basic nitrogen in your spiro-amine is interacting with acidic residual silanols on the silica surface rather than the chiral selector.
The Fix (Step-by-Step):
-
Add a Basic Modifier: Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase. These bases compete for the silanol sites, "blocking" them from your analyte [1, 2].
-
Switch to "Basified" Columns: Some modern columns are chemically surface-treated to be less acidic.
-
Chaotropic Agents (RP Mode only): If using Reversed Phase, add Potassium Hexafluorophosphate (
) or Perchlorate ( ) to the aqueous buffer. These bulky anions form ion pairs with the protonated spiro-amine, masking the charge and improving peak shape drastically [3].
Q4: I have retention ( ) but no separation (Single Peak). What now?
Diagnosis: The analyte is entering the pores but the chiral recognition is insufficient.
The Fix:
-
Change the "Shape" of the Mobile Phase: Switch from IPA to Ethanol or Methanol. Different alcohols sit differently in the chiral grooves, altering the effective shape of the binding pocket.
-
Use Chlorinated Solvents (Immobilized Columns Only): Add 10-20% Dichloromethane (DCM) or Chloroform. This changes the conformation of the polysaccharide polymer strands, potentially opening new "pockets" for the spirocycle to fit into [4, 5].
-
Temperature Tuning: Lower the temperature to 10-15°C. Chiral recognition is enthalpy-driven; lower temperatures often increase resolution (
) at the cost of speed.
Module 3: Advanced Protocols & Visualization
Protocol: The "Spiro-Screen" Workflow
| Step | Action | Mobile Phase Composition | Objective |
| 1 | Solubility Check | Dissolve 1mg in 1mL MeOH/EtOH. | Ensure sample is stable.[1] If cloudy, add DCM (requires immobilized column). |
| 2 | Primary Screen | MP A: Hexane/EtOH (80:20) + 0.1% DEAMP B: Hexane/IPA (80:20) + 0.1% DEA | Test steric fit with different alcohol modifiers. |
| 3 | Column Rotation | Run MP A & B on: 1. Amylose-tris (3,5-dimethylphenylcarbamate) (e.g., IA)2. Cellulose-tris (3,5-dichlorophenylcarbamate) (e.g., IC)3. Amylose-tris (3-chloro-5-methylphenylcarbamate) (e.g., IG) | Cover different electronic and steric environments. |
| 4 | Optimization | If | Fine-tune thermodynamics and peak shape. |
Visualizing the Logic
Diagram 1: Method Development Decision Tree
Caption: Decision matrix for selecting mobile phase and column type based on solubility and column technology.
Diagram 2: Troubleshooting Tailing & Resolution
Caption: Logic flow for addressing common peak shape and separation failures.
References
-
Daicel Chiral Technologies. (2021).[2] CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
Chromatography Online. (2025). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Chiralpedia. (2022).[3] Polysaccharide-based CSPs: Immobilized vs Coated. Retrieved from [Link]
-
Phenomenex. (2021). Advantages of using immobilized stationary phases in chiral separations. Retrieved from [Link]
Sources
Validation & Comparative
Structural & Functional Comparison: Phenyl-Substituted Azaspiroheptanes vs. Piperidine Analogs
Executive Summary
This guide provides a technical comparison between phenyl-substituted azaspiro[3.3]heptanes and their traditional flexible counterparts, phenyl-piperidines . Designed for medicinal chemists and structural biologists, this document analyzes X-ray crystallography data to demonstrate how the spiro-scaffold alters exit vectors, metabolic stability, and lipophilicity.[1]
Key Insight: Unlike the chair conformation of piperidine which places substituents in dynamic equatorial/axial equilibriums, the azaspiro[3.3]heptane scaffold enforces a rigid, "twisted" topology (approx. 90° twist between rings).[1] This geometric constraint offers a distinct chemical space for optimizing receptor binding affinity while often lowering lipophilicity (
Structural Analysis & X-Ray Crystallography Data[1][2][3][4][5][6][7][8][9]
The core differentiation lies in the topology defined by the spiro quaternary carbon.[1] Below is a comparative analysis of the crystallographic parameters derived from small-molecule X-ray diffraction studies of N-phenyl-2-azaspiro[3.3]heptane and 4-phenylpiperidine.
Comparative Crystallographic Metrics
| Feature | Phenyl-Azaspiro[3.3]heptane | 4-Phenylpiperidine (Chair) | Impact on Drug Design |
| Core Topology | Two puckered cyclobutane rings sharing a spiro center. | Six-membered ring in chair conformation.[1] | Spiro provides rigid exit vectors; Piperidine is flexible.[1] |
| Ring Pucker Angle | ~20–30° (Butterfly conformation) | ~55° (Chair torsion angles) | Spiro rings are not flat; they adopt a "puckered" state to relieve torsional strain.[1] |
| Inter-Ring Twist | 90° orthogonal twist | N/A (Single ring) | Substituents on opposite ends of the spiro system are orthogonal, accessing unique binding pockets.[1] |
| C-N-C Bond Angle | ~95–100° (Strained) | ~110° (Relaxed) | Increased s-character in N-lone pair for spiro, potentially lowering basicity ( |
| Substituent Vector | Fixed linear or orthogonal projection.[1] | Equilibrium between Axial and Equatorial.[1] | Spiro locks the phenyl group in a defined vector, reducing entropic penalty upon binding.[1] |
| C-C Bond Length | 1.55–1.57 Å (Longer due to strain) | 1.53–1.54 Å (Standard) | Long bonds in spiro rings indicate high ring strain (~60 kcal/mol).[1] |
Vector Analysis: The "Right-Angle" Shift
X-ray data reveals that replacing a piperidine with a 2,6-diazaspiro[3.3]heptane core does not just "stiffen" the molecule; it reorients the substituents.[1]
-
Piperidine: The distance between the Nitrogen and the 4-position Carbon is ~2.5 Å.[1] The vectors are roughly parallel (in 1,4-trans) or angular (1,4-cis).[1]
-
Azaspiro[3.3]heptane: The distance increases to ~3.8 Å (extended scaffold).[1] Crucially, the exit vectors of the two rings are twisted 90° relative to each other.[1]
Expert Note: When reviewing electron density maps (
), pay close attention to the spiro-carbon (C4). In high-resolution structures (<1.0 Å), the electron density often shows deformation density peaks between bonds due to the high strain ("banana bonds").[1]
Physicochemical Implications of the Structure
The structural constraints observed in the crystal lattice translate directly into physicochemical properties relevant to ADME (Absorption, Distribution, Metabolism, Excretion).[1]
-
Lipophilicity (
): Counterintuitively, adding the extra carbon to convert a piperidine to an azaspiro[3.3]heptane often lowers the .[1] -
Metabolic Stability: The quaternary spiro center blocks metabolic oxidation at the
-carbon relative to the bridgehead, a common soft spot in piperidines.[1]
Experimental Protocol: Crystallization & Data Collection
Obtaining high-quality single crystals of phenyl-azaspiroheptanes can be challenging due to their compact globular shape, which sometimes leads to disordered packing.[1]
Synthesis & Purification (Pre-requisite)
-
Standard Route: Condensation of cyclobutane-1,1-dicarboxylates with amines, followed by reduction.[1]
-
Purity Requirement: >98% by HPLC. Trace flexible impurities (like uncyclized intermediates) inhibit lattice formation.[1]
Crystallization Workflow (Vapor Diffusion)
Objective: Grow diffraction-quality crystals (>0.1 mm in one dimension).
-
Screening: Prepare a 10 mg/mL solution of the phenyl-azaspiroheptane in MeOH/DCM (1:1).
-
Setup: Use the Hanging Drop Vapor Diffusion method.
-
Incubation: Seal and store at 4°C. The slow diffusion of hexane into the methanol drop lowers solubility gradually.[1]
-
Observation: Check for birefringence under polarized light after 24–72 hours.
-
Troubleshooting: If oil forms (common with spiro-oils), seed the drop with a micro-crystal or switch to "Slow Evaporation" through a pierced septum.[1]
-
Data Collection & Refinement
-
Temperature: Collect data at 100 K to minimize thermal motion of the puckered cyclobutane rings.
-
Strategy: High redundancy is required.[1] The high symmetry of the spiro core can sometimes lead to pseudo-symmetry or twinning issues in the diffraction pattern.[1]
-
Refinement: Restrain the phenyl ring to be flat (AFIX 66) only in early stages; release restraints in final cycles to observe any induced bowing.
Decision Guide: When to Use Azaspiroheptanes
Use the following logic flow to determine if this scaffold is appropriate for your lead optimization campaign.
Figure 1: Strategic decision tree for implementing azaspiroheptane scaffolds in drug discovery.
References
-
Burkhard, J. A., et al. (2010).[1] "Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry." Organic Letters, 12(9), 1944–1947.[1][5] Link
-
Wuitschik, G., et al. (2008).[1] "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 47(24), 4512–4515.[1] Link
-
Mykhailiuk, P. K. (2023).[1][6] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition, 62(51), e202311583.[1][7] Link
-
Chupakhin, E., et al. (2019).[1] "Spirocyclic scaffolds in medicinal chemistry: recent trends and future directions." Drug Discovery Today, 24(12), 2339-2346.[1] Link
-
Barnes-Seeman, D., et al. (2014).[1] "The role of spirocyclic scaffolds in drug discovery." Journal of Medicinal Chemistry, 57(21), 8727-8742.[1] Link
Sources
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency Analysis: The Classic Piperidine Scaffold versus the Novel 6-phenyl-2-azaspiro[3.3]heptane Analog
A Guide for Advanced Drug Discovery
In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, a privileged scaffold found in a vast array of clinically successful drugs.[1][2] Its prevalence is a testament to its favorable physicochemical properties, including chemical stability and the ability to modulate solubility and lipophilicity.[1] However, the very flexibility that makes piperidine conformationally adaptable can also introduce an entropic penalty upon binding to a biological target. Furthermore, the drive to explore novel chemical space with improved pharmacokinetic profiles and intellectual property positions has spurred the investigation of rigid, three-dimensional bioisosteres.
This guide provides an in-depth comparison of the traditional piperidine scaffold with a promising next-generation alternative: the 2-azaspiro[3.3]heptane motif, particularly focusing on 6-phenyl substituted analogs. We will dissect their structural nuances, compare their performance through experimental data, and provide the technical rationale behind their application in modern drug design.
The Foundational Scaffolds: A Structural Overview
The fundamental difference between these two scaffolds lies in their conformational rigidity. Piperidine, a saturated six-membered ring, exists in a dynamic equilibrium of chair and boat conformations. In contrast, the 2-azaspiro[3.3]heptane scaffold is a rigid, spirocyclic system composed of two fused four-membered azetidine rings.[3] This rigidity imparts a well-defined three-dimensional geometry and precise exit vectors for substituents, a feature highly sought after in rational drug design.[4]
Caption: Logical relationship between piperidine and its bioisostere.
Head-to-Head Potency and Pharmacokinetic Comparison: A Case Study
The true test of a bioisostere lies in its ability to replicate or enhance the biological activity and properties of the parent scaffold. A compelling example is the anesthetic drug Bupivacaine, which contains a 2,6-dimethylphenyl group attached to a piperidine ring. Studies have explored replacing the piperidine core with a 1-azaspiro[3.3]heptane, a close structural relative of the 2-azaspiro scaffold.[5][6] This replacement serves as an excellent proxy for understanding the comparative pharmacology.
While direct comparative data for a 6-phenyl-2-azaspiro[3.3]heptane analog against a phenyl-piperidine in the same assay series is specific, the broader principle of replacing piperidine with an azaspiro[3.3]heptane has been validated.[4][5][7] This bioisosteric swap often leads to significant changes in physicochemical properties, which in turn affect potency and pharmacokinetics. For instance, the replacement of piperazine or morpholine with diaza- or oxa-azaspiro[3.3]heptane analogs has been shown to decrease lipophilicity (lower logD) despite the addition of a carbon atom, a counterintuitive but valuable property for improving drug-likeness.[8]
Table 1: Comparative Physicochemical and Potency Data
| Property | N-Butyl-Piperidine | 2-Butyl-2-azaspiro[3.3]heptane | Rationale for Comparison |
| Scaffold Type | Flexible Monocycle | Rigid Spirocycle | Direct bioisosteric replacement. |
| Calculated logP | ~2.4 | ~1.9 | Spirocyclic systems can reduce lipophilicity, potentially improving solubility and reducing off-target effects.[8] |
| pKa | ~11.25 | ~11.3 | Basicity is often critical for target engagement. The near-identical pKa suggests the spiro-analog can mimic the key ionic interactions of the piperidine nitrogen.[6] |
| Metabolic Stability (t½) | Variable | Generally Increased | The rigid spirocyclic core can be less susceptible to metabolism by cytochrome P450 enzymes compared to the flexible piperidine ring.[1][8] |
| Binding Potency (Example Target) | Target Dependent | Often Maintained or Improved | The rigid structure reduces the entropic penalty of binding and can present substituents in a more favorable orientation for the target protein, potentially increasing affinity.[5] |
Note: Data are representative values synthesized from multiple sources to illustrate the principles of bioisosteric replacement.
Structure-Activity Relationship (SAR) Insights: Why Rigidity Can Enhance Potency
The transition from a flexible piperidine to a rigid azaspiro[3.3]heptane has profound implications for SAR.
-
Reduced Entropic Cost: A flexible molecule like piperidine must "pay" an entropic penalty to adopt the correct conformation required for binding to its target. A rigid molecule is already locked in a specific conformation, reducing this penalty and potentially leading to a more favorable free energy of binding.
-
Optimal Vectorial Arrangement: The spirocyclic core precisely positions substituents in space. This allows medicinal chemists to fine-tune interactions with specific pockets of a receptor. For a this compound, the phenyl group's orientation relative to the nitrogen is fixed, which can lead to more consistent and potent target engagement compared to a phenylpiperidine where rotation around the C-N bond is possible.
-
Improved Physicochemical Properties: As noted, azaspiro[3.3]heptanes can improve aqueous solubility and metabolic stability.[9] This enhancement of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a primary driver for their use in drug discovery, as it can lead to better bioavailability and a more favorable safety profile.[1]
Experimental Protocols
A core tenet of comparative analysis is reproducible experimentation. Below are detailed, self-validating protocols for the synthesis of a representative azaspiro[3.3]heptane analog and its evaluation in a standard in vitro assay.
Protocol 1: Synthesis of N-Boc-6-phenyl-2-azaspiro[3.3]heptane
This protocol describes a common route for constructing the spirocyclic core and functionalizing it. The causality is clear: building the core first, then attaching the desired substituent (in this case, a phenyl group, though the method is adaptable).
Caption: Synthetic workflow for a disubstituted diazaspiro[3.3]heptane core.
Step-by-Step Methodology:
-
Preparation of the Aldehyde Precursor: Begin with the synthesis of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde from chloroester 1 via reduction with lithium aluminum hydride followed by Swern oxidation, as detailed in the literature.[10]
-
Reductive Amination:
-
To a solution of the aldehyde (1.0 equiv) in dichloroethane, add aniline (1.0 equiv) and acetic acid (1.0 equiv).
-
Stir the mixture at room temperature for 1 hour to form the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise and continue stirring for 12-16 hours.
-
Validation: Monitor reaction completion by TLC or LC-MS to ensure full consumption of the starting aldehyde.
-
Work up the reaction by quenching with saturated sodium bicarbonate solution and extract with dichloromethane. Purify the crude product by column chromatography to yield the amine intermediate.
-
-
Intramolecular Cyclization:
-
Dissolve the amine intermediate (1.0 equiv) in anhydrous THF.
-
Add potassium tert-butoxide (2.2 equiv, 1.0 M solution in THF) and heat the reaction in a sealed tube at 70°C for 2 hours.[10]
-
Validation: The formation of a salt precipitate (KCl) is an indicator of a successful reaction. Monitor by LC-MS for the appearance of the spirocyclic product mass.
-
Cool the reaction, filter to remove the salt, and concentrate the solvent. Purify via column chromatography.
-
-
Final Deprotection/Functionalization (If Necessary): The resulting N-benzyl protected spirocycle can be deprotected via standard hydrogenolysis (H₂, Pd/C) to yield the free amine, which can then be further functionalized.
Protocol 2: Competitive Radioligand Binding Assay (Potency Determination)
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from a target receptor.
Materials:
-
Cell membranes expressing the target receptor of interest.
-
Radioligand specific for the target (e.g., [³H]-ligand).
-
Test compounds (piperidine and azaspiro[3.3]heptane analogs) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding (NSB) control: A high concentration of a known, non-radioactive ligand.
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Step-by-Step Methodology:
-
Plate Preparation: In a 96-well plate, add assay buffer to all wells.
-
Compound Addition: Add serial dilutions of the test compounds to designated wells. Include wells for "Total Binding" (buffer only) and "NSB" (high concentration of non-radioactive ligand).
-
Radioligand Addition: Add the radioligand to all wells at a concentration close to its known dissociation constant (Kd).
-
Membrane Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Causality: This step is critical to ensure that the measured displacement reflects the true affinity of the compounds, not just their on-rates.
-
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot percent inhibition versus the logarithm of the compound concentration to generate a dose-response curve.
-
Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Validation: Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used. A good fit (R² > 0.95) validates the calculated IC₅₀.
-
Conclusion and Future Perspectives
The 2-azaspiro[3.3]heptane scaffold represents a powerful tool in the medicinal chemist's arsenal for overcoming the limitations of traditional scaffolds like piperidine. While piperidine remains a highly valuable and frequently utilized core, the strategic replacement with a rigid, 3D-bioisostere can offer distinct advantages.[4] The primary benefits include the potential for enhanced potency through reduced entropic penalties and the frequent improvement of ADME properties such as aqueous solubility and metabolic stability.[5][8]
The choice between a flexible piperidine and a rigid this compound is not a matter of universal superiority but of strategic design. For well-characterized targets where the optimal binding conformation is known, a rigid scaffold can be exquisitely tailored for maximum potency. In early-stage discovery, the flexibility of piperidine might offer a higher hit rate. The future of drug design will undoubtedly involve an increasingly sophisticated use of such 3D scaffolds to create next-generation therapeutics with superior efficacy and safety profiles.
References
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
- Uniba. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.
- PMC. (n.d.). Assessment of the structure–activity relationship of analogs of the Naegleria fowleri enolase inhibitor HEX.
- Ivanov, A. S., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. PubMed.
- Black, D. StC., et al. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett.
- Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Biological activities of piperidine alkaloids.
- ResearchGate. (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1.
- Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
- Giri, R., et al. (n.d.). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. CUNY Academic Works.
- Scott, J. S., et al. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC.
- ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine.
- ResearchGate. (2026). Bicyclic Bioisosteres of Piperidine: Version 2.0.
- PMC. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
- Frohlich, R., et al. (2008). Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands. 1. N-Substituted Spiro[piperidine-4,4′-thieno[3,2-c]pyrans]. Journal of Medicinal Chemistry.
- Kumar, S., et al. (2022).
- Bak, A., et al. (2023).
- PharmaBlock. (n.d.). Spiroazetidines in Drug Discovery.
- RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
- Pecic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.
- Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters.
- ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new...
- Burkhard, J. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters.
- PMC. (n.d.).
- ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.
- De Wilde, R., et al. (2022).
- Kirichok, A., et al. (2025). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv.
- Mirante. (n.d.).
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Validation Guide: Spirocyclic Bioisosteres in hERG Inhibition Assays
Executive Summary
Objective: To provide a technical framework for validating spirocyclic scaffolds (specifically spirooxetanes and azaspiroheptanes) as superior bioisosteres to traditional lipophilic amines in reducing hERG liability.
Core Thesis: Traditional drug design often relies on flat, lipophilic linkers (e.g., piperidines, morpholines) which frequently interact with the hydrophobic pore of the hERG potassium channel, leading to cardiotoxicity (QTc prolongation). Spirocyclic bioisosteres mitigate this risk by increasing fraction sp3 (
Part 1: Mechanistic Rationale & Chemical Logic
The "Escape from Flatland"
The hERG channel pore is characterized by a large hydrophobic cavity lined with aromatic residues (Tyr652 and Phe656). High-affinity hERG blockers typically possess two features:
-
Lipophilicity: Facilitates entry into the pore.
-
Aromatic Planarity: Enables
stacking with Tyr652/Phe656. -
Basic Amine: Protonated at physiological pH, interacting with Ser624 or Thr623.
Spirocyclic Intervention:
Spirocycles, such as 2-oxa-6-azaspiro[3.3]heptane (spirooxetane), introduce rigid 3D-dimensionality. This "kink" in the molecule prevents the flat stacking required for high-affinity hERG binding. Furthermore, the inductive effect of the oxygen in spirooxetanes lowers the
Visualization: Structural Impact on hERG Safety
The following diagram illustrates the causal pathway from structural modification to reduced cardiotoxicity.
Caption: Mechanistic divergence between traditional lipophilic amines and spirocyclic bioisosteres in hERG interaction pathways.
Part 2: Comparative Analysis (Data & Performance)
This section objectively compares a standard morpholine linker against its spirocyclic analog, the spirooxetane (2-oxa-6-azaspiro[3.3]heptane).[1][2] Data is synthesized from key medicinal chemistry literature (see References).
Case Study: Morpholine vs. Spirooxetane
Context: Morpholine is a common solubility-enhancing group but is metabolically liable (oxidative ring opening) and can contribute to hERG binding if the overall molecule is lipophilic.
| Feature | Morpholine Analog (Standard) | Spirooxetane Analog (Bioisostere) | Impact Analysis |
| Structure | 6-membered flexible ring | Rigid spiro[3.3] system | Spirooxetane reduces conformational entropy penalty upon binding to target, but clashes with hERG pore. |
| hERG IC50 | 1.2 µM (High Risk) | > 30 µM (Low Risk) | >25-fold safety margin improvement. The rigid 3D shape prevents deep pore penetration. |
| LogD (pH 7.4) | 2.5 | 1.8 | Lower LogD reduces non-specific binding and hERG access. |
| pKa (Conj. Acid) | ~8.3 | ~6.2 | Reduced basicity means less protonated species at pH 7.4, reducing cation-pi interactions in the hERG pore. |
| Solubility | Moderate | High | The oxetane oxygen is a potent hydrogen bond acceptor, significantly improving aqueous solubility. |
| Metabolic Stability | Low (N-dealkylation/Oxidation) | High | The quaternary carbon of the spiro system blocks standard oxidative metabolic pathways. |
Expert Insight: While the spirooxetane dramatically improves the hERG profile, researchers must monitor the chemical stability . Strained rings can be susceptible to acid-catalyzed hydrolysis. However, under physiological conditions, 2-oxa-6-azaspiro[3.3]heptanes generally demonstrate adequate stability for oral dosing.
Part 3: Validation Protocol (Automated Patch Clamp)
To validate the safety profile of a spirocyclic compound, the Automated Patch Clamp (APC) assay is the industry standard for lead optimization. It offers higher throughput than manual patch clamp while maintaining sufficient fidelity for SAR decision-making.
Protocol: hERG Inhibition via QPatch/SyncroPatch
1. Cell System & Culture [3][4][5][6]
-
Cell Line: CHO (Chinese Hamster Ovary) or HEK293 cells stably expressing the hERG (Kv11.[3]1) channel.[7][8]
-
Confluency: Harvest cells at 70–80% confluency. Over-confluent cells yield poor seal resistance (>1 GΩ is required).
-
Detachment: Use Detachin™ or Accutase™ rather than Trypsin to preserve membrane protein integrity.
2. Solutions (Physiological Mimicry)
-
Extracellular (EC) Solution (mM): NaCl 145, KCl 4, CaCl2 2, MgCl2 1, Glucose 10, HEPES 10 (pH 7.4).[3]
-
Intracellular (IC) Solution (mM): KCl 120, CaCl2 5.374, MgCl2 1.75, EGTA 5, HEPES 10, Na2-ATP 4 (pH 7.2).[3]
-
Compound Prep: Dissolve spirocycles in 100% DMSO (stock). Serial dilute in EC solution (Final DMSO < 0.1%). Note: Spirocycles are often more soluble than their parents; ensure no micro-precipitation occurs in the well plate.
3. Voltage Protocol (The "Step-Ramp") To accurately measure inhibition, the channel must be cycled through specific states (Closed -> Open -> Inactivated -> Recovered).
-
Holding Potential: -80 mV.
-
Depolarizing Step: +20 mV for 2-5 seconds (Activates and rapidly inactivates channels).
-
Repolarizing Ramp: Step to -50 mV (Removes inactivation; generates the peak tail current). Measure inhibition here.
-
Frequency: 0.1 Hz (Stimulate every 10 seconds).
4. Quality Control Criteria (Self-Validating System)
-
Seal Resistance: > 200 MΩ (Acceptable for APC), > 1 GΩ (Ideal).
-
Series Resistance (Rs): < 10 MΩ, with >80% compensation.
-
Run-down: Current amplitude must be stable (< 5% change) for 3 minutes prior to compound addition.
-
Positive Control: E-4031 (IC50 ~ 10-50 nM) or Cisapride must be run in parallel.
Visualization: Experimental Workflow
The following diagram outlines the critical path for validating hERG safety using APC.
Caption: Automated Patch Clamp (APC) workflow for high-throughput hERG validation of spirocyclic compounds.
References
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.[1] Journal of Medicinal Chemistry.[1][9][10][11] [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. [Link]
-
Food and Drug Administration (FDA). (2005). ICH S7B: The Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals.[Link]
-
Zheng, Y., & Tice, C. M. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery.[1][12][13] Bioorganic & Medicinal Chemistry Letters. [Link]
-
Polonchuk, L. (2014). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel.[4] In: Potassium Channels.[4] Methods in Molecular Biology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 7. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]
- 8. researchgate.net [researchgate.net]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Safety Operating Guide
Personal protective equipment for handling 6-Phenyl-2-azaspiro[3.3]heptane
Hazard Identification & Risk Assessment
The "Why" Behind the Protocol
6-Phenyl-2-azaspiro[3.3]heptane represents a class of spirocyclic amines increasingly used in drug discovery to replace morpholine or piperidine rings. While specific toxicological data for this derivative may be sparse, we must derive our safety protocols from its structural pharmacophore.
-
Structural Strain: The spiro[3.3]heptane core possesses significant ring strain (approx. 60 kcal/mol). While kinetically stable, this strain can lead to rapid, exothermic decomposition if exposed to strong Lewis acids or unregulated heating.
-
Amine Functionality: As a secondary amine, it acts as a base and nucleophile. It is corrosive to mucous membranes and lung tissue upon inhalation.
-
Lipophilicity (The Phenyl Factor): Unlike the parent 2-azaspiro[3.3]heptane, the addition of a phenyl ring significantly increases logP (lipophilicity). Crucial Insight: This enhances the molecule's ability to penetrate the stratum corneum (outer skin layer), turning a simple corrosive hazard into a systemic toxicity risk.
Default Hazard Classification (Precautionary):
-
Acute Toxicity: Oral/Dermal/Inhalation (Category 3/4)
-
Skin/Eye Corrosion: Category 1B (assume corrosive due to amine pKa)
-
Sensitizer: High potential for respiratory sensitization.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab basics." The lipophilic nature of this amine requires specific barrier protection.
| Protection Zone | Standard Requirement | Technical Justification |
| Respiratory | Fume Hood (Face Velocity > 100 fpm) | Primary containment. The vapor pressure of the free base is sufficient to cause respiratory sensitization. |
| Respiratory (Secondary) | P100 + OV Cartridge | Only if working outside a hood (e.g., spill cleanup). N95 is insufficient for organic amine vapors. |
| Dermal (Hands) | Double-Gloving Strategy | Inner: Nitrile (4 mil). Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged handling. Why: Phenyl-substituted amines can permeate thin nitrile in <15 mins. |
| Ocular | Chemical Splash Goggles | Safety glasses allow vapor bypass. Amine vapors can cause "blue haze" (corneal edema) and permanent damage. |
| Body | Tyvek® Lab Coat (or chemically resistant apron) | Cotton absorbs and holds amines against the skin. Tyvek repels dusts and light splashes. |
Operational Workflow & Logic
The following diagram illustrates the critical decision points and engineering controls required during the lifecycle of handling this compound.
Caption: Operational workflow emphasizing thermal equilibration and static control to prevent aerosolization.
Detailed Standard Operating Procedure (SOP)
A. Weighing & Transfer (The Highest Risk Step)
Risk: Spirocyclic amine salts are often low-density solids prone to static charge, leading to aerosolization and hood contamination.
-
Engineering Setup: Verify fume hood flow. Place a disposable weighing boat on a microbalance inside the hood.
-
Static Neutralization: Use an ionizing anti-static gun on the vial before opening. This prevents the powder from "jumping" due to electrostatic repulsion.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.
-
Decontamination: Immediately wipe the balance area with a methanol-dampened wipe. The phenyl ring makes this compound less soluble in water; alcohol is required to lift residues.
B. Solubilization (Exotherm Management)
Risk: Adding acid to the free base generates significant heat.
-
Solvent Choice: Dissolve in DCM or Methanol.
-
Acid Addition: If forming a salt (e.g., HCl or TFA), cool the amine solution to 0°C first.
-
Dropwise Addition: Add acid slowly. The ring strain energy combined with acid-base neutralization can cause rapid boiling of low-boiling solvents (like DCM), leading to splash hazards.
C. Emergency Response
-
Skin Contact:
-
Immediate: Do not wipe (abrasion aids penetration). Flush with water for 15 minutes.
-
Secondary: Wash with mild soap (PEG-based soaps are ideal for lipophilic amines).
-
Medical: Seek evaluation. Amine burns can be delayed; pain may not be immediate.
-
-
Spill (Solid):
-
Cover with a wet paper towel (to prevent dust).
-
Scoop into a bag.
-
Wipe surface with 1N HCl (to neutralize) followed by water.
-
Disposal & Waste Management
Proper disposal prevents environmental leaching and downstream reactions in waste drums.
| Waste Stream | Classification | Protocol |
| Solid Waste | Hazardous (Toxic) | Double-bag in clear polyethylene. Label "Toxic - Spirocyclic Amine". |
| Liquid Waste | Basic Organic | Do NOT mix with oxidizers (peroxides/nitric acid). Amines + Oxidizers = Unstable N-Oxides or explosive mixtures. |
| Sharps/Glass | Contaminated | Rinse with methanol before disposal in sharps container to decontaminate surfaces. |
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
-
PubChem. (n.d.). 2-Azaspiro[3.3]heptane (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132).[2] United States Department of Labor. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
